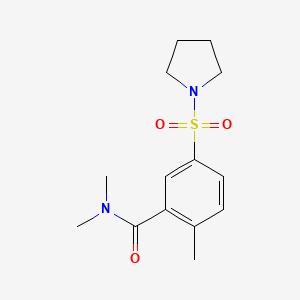![molecular formula C18H28ClNO4 B5320607 2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B5320607.png)
2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]-3-methoxybenzaldehyde hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]-3-methoxybenzaldehyde hydrochloride is a chemical compound that is commonly referred to as DMXB-A. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This compound has been the subject of extensive scientific research due to its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
DMXB-A acts as an agonist of the α7 nAChR, which is a ligand-gated ion channel that is primarily expressed in the central nervous system. Activation of the α7 nAChR by DMXB-A leads to the influx of calcium ions into the cell, which triggers various signaling pathways that are involved in synaptic plasticity and neuroprotection.
Biochemical and Physiological Effects
Studies have shown that DMXB-A can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury. DMXB-A has been found to increase the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMXB-A in lab experiments is its high potency and selectivity for the α7 nAChR. This allows researchers to study the specific effects of α7 nAChR activation without interference from other receptors. However, one limitation of using DMXB-A is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several potential future directions for the study of DMXB-A. One area of interest is its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and Huntington's disease. Another area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of DMXB-A. Finally, the use of DMXB-A in combination with other drugs or therapies may also be explored as a potential treatment strategy.
Métodos De Síntesis
The synthesis of DMXB-A involves several steps. The starting material is 3-methoxybenzaldehyde, which is reacted with 2-bromoethanol to form 3-(2-hydroxyethoxy)benzaldehyde. This intermediate is then reacted with 4-(2,6-dimethyl-4-morpholinyl)butylmagnesium bromide to form the final product, DMXB-A.
Aplicaciones Científicas De Investigación
DMXB-A has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. Studies have shown that DMXB-A has neuroprotective effects and can improve cognitive function in animal models of these disorders.
Propiedades
IUPAC Name |
2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4.ClH/c1-14-11-19(12-15(2)23-14)9-4-5-10-22-18-16(13-20)7-6-8-17(18)21-3;/h6-8,13-15H,4-5,9-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYTXCNCKGRSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=C(C=CC=C2OC)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5320532.png)
![7-[(3,5-difluoropyridin-2-yl)carbonyl]-N-isopropyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5320533.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5320536.png)
![4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5320539.png)
![1-(2-chlorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5320542.png)
![2-[(4-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5320555.png)


![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5320573.png)
![N~1~,N~1~-diethyl-N~4~-{2-[(propylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5320579.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320586.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320589.png)
![3-(1H-imidazol-2-yl)-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5320590.png)
